

# Application Notes and Protocols for In Vitro Susceptibility Testing of Omadacycline

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## Compound of Interest

Compound Name: *Omadacycline*

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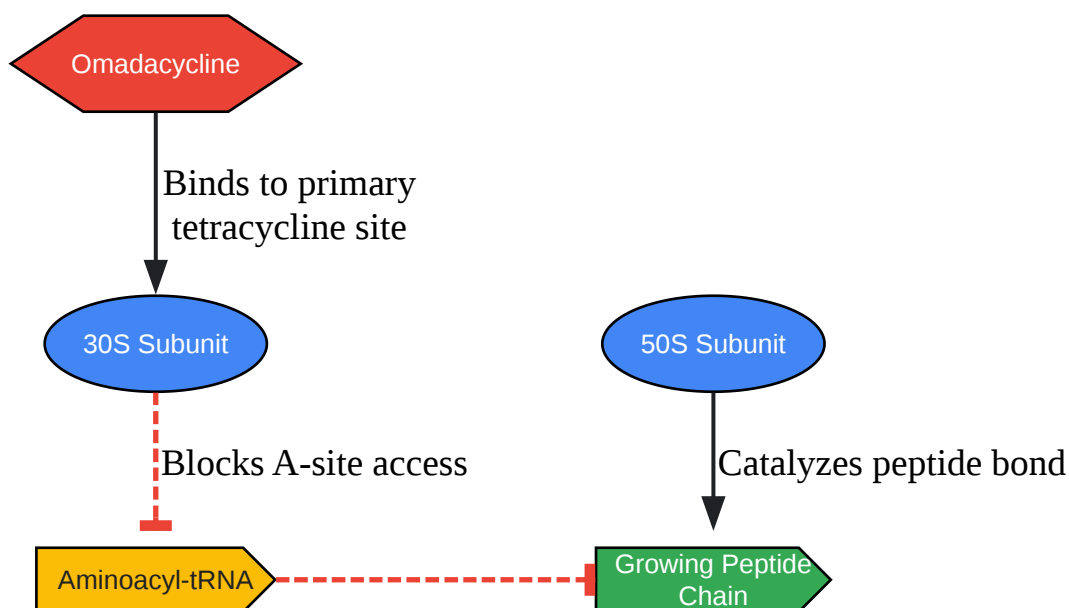
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to **omadacycline**. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).

## Introduction

**Omadacycline** is a first-in-class aminomethylcycline antibiotic, belonging to the tetracycline class, designed to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1][2][3] It functions by binding to the 30S subunit of the bacterial ribosome, which inhibits protein synthesis.[1][4] **Omadacycline** is approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][5] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring for resistance, and supporting drug development efforts.

## Mechanism of Action

**Omadacycline**'s primary mechanism of action is the inhibition of bacterial protein synthesis.[4] It binds to the 30S ribosomal subunit, physically obstructing the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[6] This prevents the addition of amino acids to the growing peptide chain, leading to a cessation of protein production and ultimately inhibiting bacterial growth.[2][6]



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**Omadacycline's** mechanism of action on the bacterial ribosome.

## Quantitative Data Summary

The following tables summarize the FDA-recognized minimum inhibitory concentration (MIC) and disk diffusion breakpoints for **omadacycline**.<sup>[7][8]</sup>

### Table 1: Omadacycline MIC and Disk Diffusion Breakpoints for ABSSSI

Acute Bacterial Skin and Skin Structure Infections

Pathogen	MIC (µg/mL)	Disk Diffusion (Zone Diameter, mm)
S	I	
Staphylococcus aureus (incl. MRSA)	≤ 0.5	1
Staphylococcus lugdunensis	≤ 0.12	0.25
Enterococcus faecalis	≤ 0.25	0.5
Streptococcus anginosus group	≤ 0.12	0.25
Streptococcus pyogenes	≤ 0.12	0.25
Enterobacteriaceae <sup>1</sup>	≤ 4	8

S=Susceptible, I=Intermediate, R=Resistant. Data sourced from FDA.[7][9]<sup>1</sup> For *Klebsiella pneumoniae* and *Enterobacter cloacae* only. **Omadacycline** is not active against *Morganella*, *Proteus*, and *Providencia* spp.[7]

## Table 2: Omadacycline MIC and Disk Diffusion Breakpoints for CABP

Community-Acquired Bacterial Pneumonia

Pathogen	MIC (µg/mL)	Disk Diffusion (Zone Diameter, mm)
S	I	
Staphylococcus aureus (MSSA only)	≤ 0.25	0.5
Streptococcus pneumoniae	≤ 0.06	0.12
Haemophilus influenzae & parainfluenzae	≤ 1	2
Enterobacteriaceae <sup>1</sup>	≤ 4	8

S=Susceptible, I=Intermediate, R=Resistant. Data sourced from FDA.[7][9]<sup>1</sup> For *Klebsiella pneumoniae* only.

**Omadacycline** is not active against *Morganella*, *Proteus*, and *Providencia* spp.[7]

## Table 3: Quality Control (QC) Ranges

Acceptable QC ranges for reference strains are essential for ensuring the accuracy of susceptibility testing results.[10]

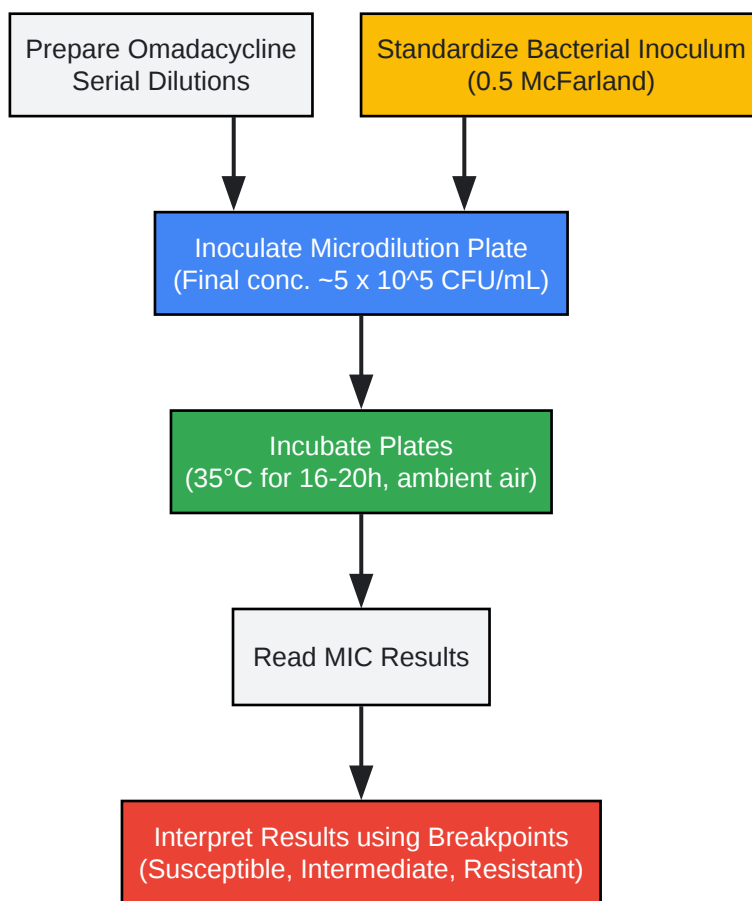
QC Strain	Method	Omadacycline Concentration	Acceptable Range
Escherichia coli ATCC® 25922	Broth Microdilution	-	0.5 - 4 µg/mL
Disk Diffusion	30 µg	19 - 26 mm	
Staphylococcus aureus ATCC® 29213	Broth Microdilution	-	0.06 - 0.5 µg/mL
Enterococcus faecalis ATCC® 29212	Broth Microdilution	-	0.06 - 0.5 µg/mL
Streptococcus pneumoniae ATCC® 49619	Broth Microdilution	-	0.008 - 0.06 µg/mL
Disk Diffusion	30 µg	26 - 33 mm	
Haemophilus influenzae ATCC® 49247	Broth Microdilution	-	0.25 - 2 µg/mL
Disk Diffusion	30 µg	17 - 24 mm	

Ranges are based on CLSI and FDA documentation.[10][11][12][13]

## Experimental Protocols

### Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the CLSI M07 standard and is used to determine the minimum inhibitory concentration (MIC) of **omadacycline**. [14][15]



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#### Workflow for Broth Microdilution Susceptibility Testing.

##### 1. Materials and Reagents:

- **Omadacycline** analytical powder
- Sterile 96-well U-bottom microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucially, the testing medium must be fresh (less than 12 hours old).[13]
- For fastidious organisms like *Streptococcus pneumoniae* and *Haemophilus influenzae*, use appropriate media (e.g., *Haemophilus* Test Medium or CAMHB with lysed horse blood) as per CLSI guidelines.[12]
- Bacterial isolates for testing

- QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[11]
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Pipettes and sterile tips

## 2. Preparation of **Omadacycline** Stock Solution:

- Reconstitute **omadacycline** powder in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[16][17] Preparation should be done under aseptic conditions.
- Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the MIC panel (e.g., ranging from 0.03 to 32 µg/mL).[14]

## 3. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

## 4. Plate Inoculation and Incubation:

- Dispense the prepared **omadacycline** dilutions into the wells of the 96-well plate.
- Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

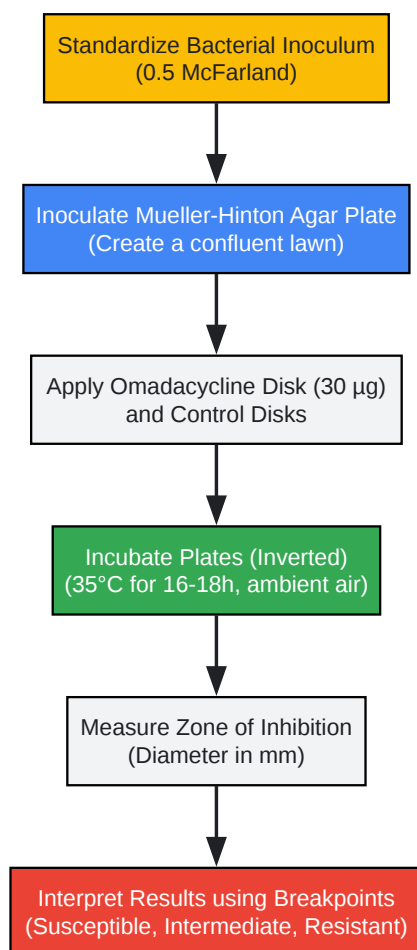
- Incubate the plates in ambient air at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours for non-fastidious organisms. Fastidious organisms may require different incubation atmospheres (e.g., increased  $\text{CO}_2$ ) and durations.

#### 5. Reading and Interpreting Results:

- Following incubation, visually inspect the plates for bacterial growth.
- The MIC is the lowest concentration of **omadacycline** that completely inhibits visible growth of the organism.
- Compare the MIC value to the FDA breakpoints in Tables 1 and 2 to determine the interpretive category (Susceptible, Intermediate, or Resistant).<sup>[7]</sup>
- Ensure QC strain results fall within the acceptable ranges listed in Table 3.<sup>[10]</sup>

## Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI M02/M100 standards for determining susceptibility by measuring the zone of inhibition around an antibiotic disk.<sup>[9][18]</sup>



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#### Workflow for Disk Diffusion Susceptibility Testing.

##### 1. Materials and Reagents:

- **Omacycline** 30 µg disks.[9][19]
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).
- For fastidious organisms, use appropriate media (e.g., MHA with 5% sheep blood for streptococci).
- Bacterial isolates for testing.
- QC strains (e.g., E. coli ATCC 25922).[11]



- 0.5 McFarland turbidity standard.

- Sterile saline and sterile swabs.

- Ruler or caliper for measurement.

## 2. Inoculum Preparation:

- Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.

## 3. Plate Inoculation:

- Dip a sterile swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[\[18\]](#)
- Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[\[18\]](#)
- Allow the plate to dry for 3-5 minutes before applying disks.[\[18\]](#)

## 4. Disk Application and Incubation:

- Aseptically apply an **omadacycline** 30 µg disk to the surface of the inoculated agar plate.
- Gently press the disk down to ensure complete contact with the agar.
- Within 15 minutes of disk application, invert the plates and place them in an incubator.
- Incubate at 35°C ± 2°C for 16-18 hours in ambient air.

## 5. Reading and Interpreting Results:

- After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).[\[18\]](#)
- Measure the zones from the back of the plate against a dark, non-reflective background.[\[18\]](#)

- Compare the zone diameter to the FDA breakpoints in Tables 1 and 2 to determine the interpretive category.[7][9]
- Ensure QC strain results fall within the acceptable ranges listed in Table 3.[10]

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